molecular formula C7H12N4 B13603836 4-(1H-pyrazol-1-yl)butanimidamide

4-(1H-pyrazol-1-yl)butanimidamide

Cat. No.: B13603836
M. Wt: 152.20 g/mol
InChI Key: KQVLVMZMYTWURU-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)butanimidamide is a chemical compound with the molecular formula C7H12N4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)butanimidamide typically involves the reaction of pyrazole with butanimidamide under specific conditions. One common method involves the use of hydrazine hydrate and acetic acid as reagents. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic systems, such as heterogeneous catalysts, to enhance the reaction rate and yield. Additionally, techniques like microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)butanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

4-(1H-pyrazol-1-yl)butanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating infections and other diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)butanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)butanimidamide is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-pyrazol-1-ylbutanimidamide

InChI

InChI=1S/C7H12N4/c8-7(9)3-1-5-11-6-2-4-10-11/h2,4,6H,1,3,5H2,(H3,8,9)

InChI Key

KQVLVMZMYTWURU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCC(=N)N

Origin of Product

United States

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